An In-depth Technical Guide to 1,3,6-Trimethyluracil: Chemical Properties and Structure
An In-depth Technical Guide to 1,3,6-Trimethyluracil: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1,3,6-trimethyluracil, also identified as 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering curated data and procedural insights.
Core Chemical Properties
1,3,6-Trimethyluracil is a trimethylated derivative of the pyrimidine base uracil. The methylation at positions 1, 3, and 6 significantly influences its chemical and physical properties. A summary of its key quantitative data is presented below for clear comparison.
| Property | Value | Source(s) |
| CAS Number | 13509-52-9 | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Melting Point | 114-115 °C | - |
| Boiling Point | 222.1 ± 23.0 °C | - |
| Appearance | White to light yellow powder/crystal |
Chemical Structure
The chemical structure of 1,3,6-trimethyluracil consists of a pyrimidine-2,4-dione core with methyl groups attached to the nitrogen atoms at positions 1 and 3, and to the carbon atom at position 6.
Structural Identifiers:
-
SMILES: CN1C(=O)C=C(C)N(C)C1=O
-
InChI: InChI=1S/C7H10N2O2/c1-4-5(8(2)7(11)9(3)6(4)10)C/h4H,1-3H3
A two-dimensional representation of the molecular structure is provided below.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 1,3,6-trimethyluracil are crucial for its application in research. The following sections outline methodologies derived from available literature.
Synthesis of 1,3,6-Trimethyluracil
Two primary synthetic routes for 1,3,6-trimethyluracil have been reported:
Method 1: Reductive Elimination from a Dimethylsulfoxonium Ylide [1]
This method involves the reductive elimination of a dimethylsulfoxonium moiety from a precursor ylide.
-
Starting Material: Dimethylsulfoxonium (1,3-dimethyl-6-uracilyl)methylide (a stable solid ylide).
-
Reagents: Raney nickel (50% slurry in water), ethanol, water.
-
Procedure:
-
Dissolve the ylide (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add Raney nickel to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the reaction mixture to remove the Raney nickel.
-
Remove the solvents in vacuo.
-
Dissolve the residue in chloroform and wash with water.
-
Evaporate the chloroform to yield 1,3,6-trimethyluracil (reported yield: 92%).
-
Method 2: From 1,3-dimethyluracil-6-(α-acetyl)acetic acid ethyl ester
This synthesis involves the hydrolysis and decarboxylation of a substituted uracil derivative.
-
Starting Material: 1,3-dimethyluracil-6-(α-acetyl)acetic acid ethyl ester.
-
Reagents: Hydrobromic acid (47%).
-
Procedure:
-
Reflux a mixture of the starting material and 47% hydrobromic acid for 1 hour.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water.
-
Extract the aqueous suspension with chloroform.
-
Dry the chloroform extract.
-
Evaporate the solvent to yield 1,3,6-trimethyluracil.
-
The following diagram illustrates the general workflow for the synthesis and purification of 1,3,6-trimethyluracil.
Purification
Purification of the crude product is essential to obtain 1,3,6-trimethyluracil of high purity for experimental use.
-
Crystallization: While specific solvent systems for the crystallization of 1,3,6-trimethyluracil are not detailed in the available literature, a common approach for similar uracil derivatives involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization. Potential solvent systems could include ethanol, ethyl acetate, or mixtures of a good solvent (like dichloromethane or chloroform) and a poor solvent (like hexane).
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. The choice of eluent would depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a standard starting point for method development.
Analytical Methods
Standard analytical techniques are used to confirm the identity and purity of synthesized 1,3,6-trimethyluracil.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups and a singlet for the vinyl proton at C5. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons (C2 and C4), the vinyl carbons (C5 and C6), and the three methyl carbons.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern under electron ionization (EI) would likely involve the loss of methyl groups and fragmentation of the pyrimidine ring, providing structural information.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of 1,3,6-trimethyluracil. However, the broader class of uracil derivatives is known to exhibit a wide range of pharmacological activities, including anticancer and antiviral properties.[2][3] Many of these activities stem from the ability of uracil analogs to interfere with nucleic acid metabolism or to inhibit specific enzymes.
Given the absence of direct evidence for 1,3,6-trimethyluracil's biological targets, a hypothetical signaling pathway diagram is presented below to illustrate a common mechanism of action for uracil-based antimetabolites, such as 5-fluorouracil, which targets thymidylate synthase, an enzyme crucial for DNA synthesis. This is a generalized representation and has not been experimentally validated for 1,3,6-trimethyluracil.
Conclusion
This technical guide consolidates the currently available chemical and structural information for 1,3,6-trimethyluracil. While foundational data on its physical properties and synthesis have been established, a significant gap exists in the scientific literature regarding its detailed experimental protocols and, most notably, its biological activity and mechanism of action. Further research is warranted to explore the pharmacological potential of this compound, building upon the broader understanding of uracil derivatives in drug development.[2][3] This would involve systematic screening for biological targets, detailed mechanistic studies, and optimization of its synthetic and purification procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
